Methyl 4-cyano-3,5-dimethylbenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and two methyl groups (-CH₃) attached to the benzene ring. This compound serves as an important building block in organic synthesis and has various applications in scientific research and industry.
Methyl 4-cyano-3,5-dimethylbenzoate can be sourced from specialized chemical suppliers and is often used in laboratory settings for research purposes. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.
This compound is classified under organic compounds, specifically as an aromatic ester due to the presence of an ester functional group derived from benzoic acid. It also contains a cyano group, categorizing it among nitriles.
The synthesis of methyl 4-cyano-3,5-dimethylbenzoate can be achieved through several methods, with one common approach being the esterification of 4-cyano-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
Methyl 4-cyano-3,5-dimethylbenzoate features a complex molecular structure that includes:
The structural representation can be described using the following identifiers:
COC(=O)c1cc(C)c(C#N)c(C)c1
InChI=1S/C11H11NO2/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-5H,1-3H3
The compound contains a total of 25 bonds, including:
Methyl 4-cyano-3,5-dimethylbenzoate is involved in several types of chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action for methyl 4-cyano-3,5-dimethylbenzoate varies depending on the specific chemical reaction involved:
Methyl 4-cyano-3,5-dimethylbenzoate exhibits several notable physical properties:
The chemical properties include:
Methyl 4-cyano-3,5-dimethylbenzoate has diverse applications across various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7